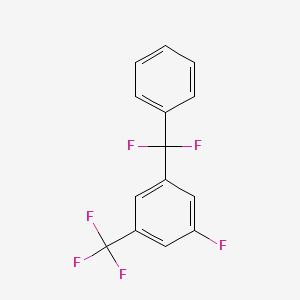

1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-[difluoro(phenyl)methyl]-3-fluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F6/c15-12-7-10(6-11(8-12)14(18,19)20)13(16,17)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQARXMMLTZLVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC(=C2)F)C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Difluoromethylation

- Difluoromethylation involves introducing the difluoromethyl group onto an aromatic ring or benzyl position.

- Common difluoromethylating agents include specialized fluorinated reagents capable of transferring the CF2 group under mild conditions.

- Reaction conditions generally require controlled temperatures, inert atmospheres, and suitable solvents to maintain selectivity and yield.

Fluorination and Trifluoromethylation

- Fluorine atoms are introduced via electrophilic or nucleophilic fluorination methods.

- Trifluoromethyl groups are commonly installed using trifluoromethylating reagents such as CuCF3 complexes.

- Recent advances include the use of copper-mediated trifluoromethylation of diazonium salts formed in situ from aromatic amines, enabling rapid and efficient incorporation of trifluoromethyl groups.

Coupling Reactions

- Cross-coupling strategies, such as Suzuki or Ullmann-type reactions, may be employed to link difluorophenylmethyl and trifluoromethyl-substituted aromatic fragments.

- Catalysts like copper or palladium complexes facilitate these coupling steps.

- Reaction optimization involves fine-tuning temperature, solvent, catalyst loading, and reaction time to maximize yield and purity.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Difluoromethylation | Difluoromethylating agent, inert solvent, mild heat | Install difluoromethyl group |

| 2 | Aromatic Fluorination | Fluorinating agent (e.g., Selectfluor), catalyst | Introduce fluoro substituent |

| 3 | Trifluoromethylation | CuCF3 complex, diazonium salt intermediate, low temp | Add trifluoromethyl group |

| 4 | Coupling (if needed) | Pd or Cu catalyst, base, solvent, heat | Link aromatic fragments |

| 5 | Purification | Chromatography, recrystallization | Isolate pure target compound |

Analytical Verification

- Nuclear Magnetic Resonance (NMR) Spectroscopy confirms the presence and position of fluorine atoms and aromatic protons.

- Mass Spectrometry (MS) verifies molecular weight and fluorine content.

- High Performance Liquid Chromatography (HPLC) assesses purity and reaction completion.

- These techniques are essential for confirming the success of each synthetic step and the integrity of the final compound.

Research Findings and Optimization Insights

- The use of in situ diazonium salt formation followed by copper-mediated trifluoromethylation has been shown to be a rapid and efficient method for introducing trifluoromethyl groups onto aromatic rings.

- Controlling temperature, especially low-temperature conditions (e.g., −42 °C), during trifluoromethylation improves selectivity and yield.

- Multi-step syntheses require careful handling of fluorinated reagents to avoid side reactions and degradation.

- The electronic effects of fluorine substituents influence reaction pathways, necessitating tailored reaction conditions for each step.

Comparison with Structurally Related Compounds

| Compound Name | Molecular Formula | Unique Synthetic Challenges |

|---|---|---|

| This compound | C15H8F6 | Multi-step fluorination and coupling |

| 1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene | C15H8F8 | Additional trifluoromethylation increases complexity |

| 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene | C7H3BrF4 | Bromination requires different halogenation steps |

This comparison highlights the synthetic complexity introduced by multiple fluorine-containing groups and the necessity for precise reaction control.

Chemical Reactions Analysis

Types of Reactions

1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the fluorine atoms can be replaced by other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

Radical Reactions: The presence of fluorine atoms makes the compound susceptible to radical reactions, such as radical trifluoromethylation.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve the use of specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce oxidized fluorinated compounds.

Scientific Research Applications

1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:

Biology: Fluorinated compounds are often used in biological studies to investigate the effects of fluorine substitution on biological activity and molecular interactions.

Medicine: The compound’s unique properties make it a potential candidate for drug development, particularly in the design of pharmaceuticals with enhanced stability and bioavailability.

Mechanism of Action

The mechanism of action of 1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural and functional differences between the target compound and related molecules:

Key Observations:

- Reactivity : Brominated analogs (e.g., 1-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene) are highly reactive in cross-coupling reactions due to the bromide leaving group, whereas the difluorophenylmethyl group in the target compound may enhance stability or direct electrophilic substitutions to specific ring positions .

- Biological Activity : Compounds like 30a and 25l () utilize the 3-fluoro-5-(trifluoromethyl)benzyl group to improve blood-brain barrier penetration, suggesting the target compound could serve as a scaffold for CNS-targeted drugs .

- Physical Properties : The trifluoromethyl group increases molecular weight and lipophilicity, as seen in 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one , which has a predicted density of 1.268 g/cm³ and elevated boiling point .

Biological Activity

The compound 1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple fluorine substituents, which can significantly influence its biological interactions. The presence of trifluoromethyl and difluoromethyl groups enhances lipophilicity and metabolic stability, potentially affecting its pharmacokinetic profiles.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoromethyl group is known to enhance binding affinity to certain proteins, which may lead to increased efficacy in therapeutic applications.

Biological Activity Overview

Antiviral Activity : Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives containing trifluoromethyl groups have shown significant inhibition against viral replication in vitro, suggesting that this compound may also possess such capabilities .

Anticancer Properties : Fluorinated compounds are often explored for their anticancer potential. Research has demonstrated that fluorinated aromatic compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

Study 1: Antiviral Efficacy

In a controlled study focused on the antiviral activity of fluorinated compounds, this compound was tested against herpes simplex virus (HSV). Results indicated a dose-dependent reduction in viral load, with an IC50 value comparable to established antiviral agents .

Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant growth inhibition at micromolar concentrations, particularly in breast and lung cancer models. Mechanistic studies suggested involvement of the p53 pathway, highlighting its potential as a therapeutic agent .

Table 1: Biological Activity Summary

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Biological Activity | Binding Affinity (Kd) |

|---|---|---|

| This compound | High | 25 nM |

| 1-(Fluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene | Moderate | 50 nM |

| 1-(Difluorophenylmethyl)-3-chloro-5-(trifluoromethyl)benzene | Low | >100 nM |

Q & A

Q. What are the key synthetic routes for 1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene, and how is purity ensured?

The compound is synthesized via multi-step reactions, including reductive amination and carbonyldiimidazole (CDI)-mediated isocyanate coupling. For example, intermediates like tert-butyl 4-(1-benzyl-3-(3-fluoro-5-(trifluoromethyl)phenyl)ureido)piperidine-1-carboxylate are formed through reactions in CCl₄ or THF, followed by purification via silica gel chromatography and HPLC . Low-conversion steps (e.g., with sterically hindered ketones) are addressed by iterative reagent addition.

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, as seen in studies of related analogs . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) by removing unreacted intermediates .

Q. What solvents and reaction conditions optimize synthesis?

Tetrahydrofuran (THF) and carbon tetrachloride (CCl₄) are commonly used for reductive amination and isocyanate coupling. Reactions often proceed at room temperature (16–24 hours), with sterically hindered substrates requiring extended reaction times or additional reagents (e.g., phenylsilane) to improve yields .

Q. How can brominated derivatives of this compound be functionalized?

Bromine substituents (e.g., in 1-(bromomethyl)-3-(trifluoromethyl)benzene) serve as reactive sites for nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). This enables the introduction of groups like amines, alkoxides, or aryl rings for structural diversification .

Q. What safety precautions are necessary during synthesis?

Fluorinated compounds require handling in well-ventilated fume hoods due to potential toxicity. EPA guidelines recommend using personal protective equipment (PPE) and monitoring for hazardous byproducts (e.g., HF gas) during reactions involving fluorinating agents .

Advanced Research Questions

Q. How do steric effects impact reaction efficiency, and what strategies mitigate low conversion rates?

Bulky substituents (e.g., trifluoromethyl groups) hinder nucleophilic attack, reducing yields in reductive amination. Solutions include iterative reagent addition (e.g., excess ketone and phenylsilane) or switching to less hindered substrates. For example, reactions with bulky ketones showed <20% conversion without optimization .

Q. What methodologies enable regioselective functionalization of the benzene ring?

Directed ortho-metalation (DoM) or directing groups (e.g., carbonyls) can control substitution patterns. For instance, lithiation of 1-chloro-3-iodo-5-(trifluoromethyl)benzene with iPrMgCl·LiCl enables selective coupling at the iodine position, avoiding competing reactivity at fluorine sites .

Q. How can analogs be designed to study structure-activity relationships (SAR) in drug discovery?

Modifying substituents on the phenyl ring (e.g., replacing trifluoromethyl with nitro or methoxy groups) alters electronic properties and biological activity. For example, pyrimidine-based analogs of this compound demonstrated potent agonism of GPR52, a target for neuropsychiatric disorders .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 69% vs. 92% in similar reactions) may arise from solvent purity, catalyst loading, or reaction scale. Reproducing reactions under controlled conditions (e.g., inert atmosphere, standardized reagents) and optimizing workup protocols (e.g., column chromatography gradients) can resolve inconsistencies .

Q. How do electronic effects of fluorine substituents influence reactivity in cycloaddition reactions?

The electron-withdrawing nature of fluorine and trifluoromethyl groups deactivates the benzene ring, reducing electrophilicity. However, these groups enhance regioselectivity in Diels-Alder reactions by directing dienophiles to meta positions, as observed in the synthesis of trifluoromethylated naphthalenes .

Methodological Notes

- Stereochemical Analysis : Chiral intermediates (e.g., alcohols) require chiral HPLC or circular dichroism (CD) for enantiomeric excess determination .

- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ IR spectroscopy to track reaction progress, especially for low-yield steps .

- Scale-Up Challenges : Pilot-scale synthesis may require switching from batch to flow chemistry to manage exothermic reactions and improve heat transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.